molecular formula C18H14ClNO4 B8488184 1h-Indole-3-acetic acid,1-(4-chlorobenzoyl)-6-methoxy-

1h-Indole-3-acetic acid,1-(4-chlorobenzoyl)-6-methoxy-

Cat. No. B8488184
M. Wt: 343.8 g/mol
InChI Key: UGBBTQDVGVDVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05721347

Procedure details

A mixture of 1.0 g. of the ester obtained in step C and 0.1 powdered porous plate is heated, with stirring, in an oil bath at 210° C. under nitrogen, then dissolved in benzene and ether, filtered and extracted with sodium bicarbonate solution. The aqueous solution is filtered by suction to remove ether, neutralized with acetic acid, then acidified weakly with dilute hydrochloric acid. The crude product is then recrystallized from aqueous ethanol and dried in vacuo.
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:5]1[N:6]([C:20](=[O:28])[C:21]2[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=2)[C:7]2[C:12]([C:13]=1[CH2:14][C:15]([O-:17])=[O:16])=[CH:11][CH:10]=[C:9]([O:18][CH3:19])[CH:8]=2)(C)(C)C>C1C=CC=CC=1>[Cl:27][C:24]1[CH:25]=[CH:26][C:21]([C:20]([N:6]2[C:7]3[C:12](=[CH:11][CH:10]=[C:9]([O:18][CH3:19])[CH:8]=3)[C:13]([CH2:14][C:15]([OH:17])=[O:16])=[CH:5]2)=[O:28])=[CH:22][CH:23]=1

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1N(C2=CC(=CC=C2C1CC(=O)[O-])OC)C(C1=CC=C(C=C1)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Stirring
Type
CUSTOM
Details
with stirring, in an oil bath at 210° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.0 g
FILTRATION
Type
FILTRATION
Details
ether, filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with sodium bicarbonate solution
FILTRATION
Type
FILTRATION
Details
The aqueous solution is filtered by suction
CUSTOM
Type
CUSTOM
Details
to remove ether
CUSTOM
Type
CUSTOM
Details
The crude product is then recrystallized from aqueous ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C(=O)N2C=C(C3=CC=C(C=C23)OC)CC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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